2-Bromo-1-(difluoromethyl)-4-isopropoxybenzene
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Overview
Description
2-Bromo-1-(difluoromethyl)-4-isopropoxybenzene is an organic compound that belongs to the class of aromatic halides. It features a benzene ring substituted with a bromine atom, a difluoromethyl group, and an isopropoxy group. This compound is of interest in various fields of chemical research and industrial applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(difluoromethyl)-4-isopropoxybenzene can be achieved through several methods. One common approach involves the bromination of 1-(difluoromethyl)-4-isopropoxybenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(difluoromethyl)-4-isopropoxybenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.
Oxidation: Products may include phenols, quinones, or carboxylic acids.
Reduction: Products can include dehalogenated benzene derivatives or reduced functional groups.
Scientific Research Applications
2-Bromo-1-(difluoromethyl)-4-isopropoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.
Medicine: It serves as a building block for the synthesis of potential drug candidates with therapeutic properties.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(difluoromethyl)-4-isopropoxybenzene depends on its specific application
Electrophilic Aromatic Substitution:
Nucleophilic Attack: The difluoromethyl group can undergo nucleophilic attack, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Hydrogen Bonding: The isopropoxy group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(difluoromethyl)-4-fluorobenzene
- 2-Bromo-1-(difluoromethyl)-4-chlorobenzene
- 2-Bromo-1-(difluoromethyl)-4-methoxybenzene
Uniqueness
2-Bromo-1-(difluoromethyl)-4-isopropoxybenzene is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic effects compared to other similar compounds. This uniqueness can influence its reactivity, making it suitable for specific synthetic applications and research studies.
Properties
IUPAC Name |
2-bromo-1-(difluoromethyl)-4-propan-2-yloxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF2O/c1-6(2)14-7-3-4-8(10(12)13)9(11)5-7/h3-6,10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUAOWOCGSTPGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)C(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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